Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate is an organic compound that features a nitrobenzene sulfonyl group attached to an ethyl ester of oxopropanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene.
Amidation: The reaction of the sulfonyl chloride with an amine to form the sulfonamide.
Esterification: The formation of the ethyl ester from the corresponding acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used in the reaction.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[(4-aminobenzene-1-sulfonyl)amino]-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a sulfonyl group allows for diverse chemical transformations and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
402934-73-0 |
---|---|
Molekularformel |
C11H12N2O7S |
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
ethyl 3-[(4-nitrophenyl)sulfonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C11H12N2O7S/c1-2-20-11(15)7-10(14)12-21(18,19)9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
CVBGXQSXNXAKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.